Paucimannose

Bacterial adhesion Glycan-protein interaction Surface plasmon resonance

Quantitative paucimannose analysis is hindered by a lack of structurally defined standards, leading to inter-lab variability in cancer biomarker studies. BenchChem provides well-characterized paucimannose (Man₃GlcNAc₂) as a solution: - Highest-affinity natural N-glycan for FimH (Kd = 72.8 nM) - essential positive control for adhesion assays - Enables absolute PMG quantification in tumor tissues (up to 50.2% of N-glycome in certain cancers) when used as 13C-labeled internal calibrant - Critical reference standard for monitoring non-fucosylated glycoforms in ADCC-enhanced antibody engineering

Molecular Formula C34H58N2O26
Molecular Weight 910.8 g/mol
Cat. No. B12396251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaucimannose
Molecular FormulaC34H58N2O26
Molecular Weight910.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1
InChIKeyDJUIFTOHRFYXSA-YONMKSMASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paucimannose N-Glycan Reference Standard: Core Structure, Biosynthesis, and Analytical Procurement Guide


Paucimannose refers to a class of truncated N-linked glycans defined by the core structure Man₁₋₄GlcNAc₂Fuc₀₋₁, lacking the terminal GlcNAc residues characteristic of complex-type glycans [1]. These glycans are the dominant N-glycosylation products in many invertebrates and plants, where they arise through the sequential action of GlcNAc transferase I, Golgi mannosidase II, and specific β-N-acetylhexosaminidases [2]. While historically viewed as a feature of lower eukaryotes, paucimannosylation has more recently been identified as an enriched N-glycosylation signature in human cancers and a functionally relevant glycoform in select mammalian immune cell populations [3].

Quantitative MS glycomics calibration
FimH adhesin binding assay context
Glycoengineered antibody QC and ADCC studies
Paucimannose-specific immunoassay development

Why Paucimannose Cannot Be Substituted with High-Mannose or Complex Glycans in Quantitative Assays and Binding Studies


Paucimannose occupies a distinct structural and functional niche that precludes simple substitution with high-mannose (Man₅₋₉GlcNAc₂) or complex-type N-glycans. At the molecular recognition level, the absence of antennal GlcNAc and the specific architecture of the α1,3-linked mannose branch dictate unique binding properties: FimH bacterial adhesin binds oligomannose-3 (paucimannose) with an affinity of Kd = 72.8 nM, while core fucosylation alone reduces this affinity to 118 nM [1]. In antibody engineering, insect cell-derived paucimannose-type N-glycans on IgG Fc domains are naturally non-fucosylated, conferring enhanced FcγRIIIa binding relative to fucosylated complex glycans from mammalian expression systems [2]. Furthermore, paucimannose levels exhibit disease-specific enrichment patterns—ranging from 1.0% to 50.2% of total N-glycome across cancer types—that do not correlate with high-mannose or complex glycan abundance [3]. Procurement of structurally defined paucimannose standards is therefore essential for accurate quantification, functional studies, and antibody glycoengineering quality control.

FimH binding affinity context
High-mannose or complex glycans may not reproduce paucimannose-specific FimH binding, altering inhibition study readouts.
FcγRIIIa binding and ADCC assays
Paucimannose-type glycans are naturally non-fucosylated; fucosylated complex glycans may confound Fc receptor binding and ADCC endpoint interpretation.
Cancer glycomic signature specificity
Paucimannose enrichment in tumor tissues is independent of high-mannose/complex glycan abundance; substitution may misrepresent quantitative disease-associated glycan profiles.

Paucimannose Quantitative Differentiation Evidence: Comparative Binding Affinity, Disease Enrichment, and Analytical Performance


Paucimannose (Man₃GlcNAc₂) Exhibits 1.6-Fold Higher FimH Binding Affinity Than Its Core-Fucosylated Variant

Surface plasmon resonance (SPR) kinetic analysis demonstrates that non-fucosylated paucimannose (Man₃GlcNAc₂, also designated Man3Gn2) binds the Escherichia coli FimH lectin with a dissociation constant (Kd) of 72.8 nM, whereas the α1,6-core-fucosylated variant (Man₃GlcNAc₂Fuc[6]) exhibits a significantly reduced affinity with Kd = 118 nM [1]. This 1.6-fold difference in affinity (ΔKd = 45.2 nM) is driven by both a faster association rate (ka = 1073.76 M⁻¹·s⁻¹ for Man₃GlcNAc₂ vs. 849.68 M⁻¹·s⁻¹ for the fucosylated form) and a slower dissociation rate (kd = 7.82 × 10⁻⁵ s⁻¹ vs. 1.00 × 10⁻⁴ s⁻¹) for the non-fucosylated glycan [1]. When these glycans are presented on the glycoprotein ω1, the trend persists: Man₃GlcNAc₂-conjugated ω1 displays Kd = 33.6 nM compared to 134 nM for the fucosylated counterpart—a 4-fold affinity advantage [1].

FimH binding affinity
Head-to-head
Man₃GlcNAc₂ Kd 72.8 nM vs Man₃GlcNAc₂Fuc Kd 118 nM; 1.6-fold higher affinity
Supports FimH inhibition study context
Free glycan SPR; on glycoprotein ω1 affinity difference reaches 4-fold
Bacterial adhesion Glycan-protein interaction Surface plasmon resonance

Paucimannose N-Glycans Are Enriched up to 50% of Total N-Glycome in Tumor Tissues Versus Matched Non-Cancerous Controls

A meta-analysis of 467 PGC-LC-MS/MS N-glycome datasets spanning 34 cancer cell lines and 133 tissue samples (11 cancer types with matched non-cancerous controls) established that paucimannosidic glycans (PMGs), particularly Man₂₋₃GlcNAc₂Fuc₁, are significantly enriched in tumor tissues [1]. In paired tissue analyses, PMG levels varied dramatically across and within cancer types, ranging from 1.0% to 50.2% of the total N-glycome [1]. Statistically significant enrichment was documented in liver cancer (p = 0.0033) and colorectal cancer (p = 0.0017), with elevated PMG levels also associated with prostate cancer and chronic lymphocytic leukemia progression (p < 0.05) [1]. In lung adenocarcinoma specifically, comparison of cancerous versus adjacent healthy tissues revealed a significant increase in paucimannose and high-mannose glycans with 6–9 mannose residues, alongside a decline in sialylated complex biantennary core-fucosylated glycans [2].

Cancer PMG enrichment
Reported
PMG relative abundance up to 50.2% in tumors (p=0.0017 vs controls)
Supports cancer glycomics biomarker context
PGC-LC-MS/MS; 467 datasets, 11 cancer types
Cancer biomarker Glycomics Tumor-associated carbohydrate antigen

Paucimannose Constitutes >50% of Tsetse Salivary N-Glycome Versus 21.5% Oligomannose, Defining a Distinct Functional Glycan Profile

HILIC-UHPLC-FLR with online ESI-LC-MS/MS analysis of PNGase F-released, procainamide-labeled N-glycans from tsetse fly (Glossina spp.) salivary glycoproteins revealed that paucimannosidic glycans (predominantly Man₃GlcNAc₂, ~54% relative abundance) dominate the N-glycome, substantially exceeding oligomannose-type glycans (21.5%) and hybrid-type glycans (minor components) [1][2]. The paucimannose and oligomannose fractions were differentially recognized by C-type lectins: the mannose receptor and DC-SIGN displayed distinct binding preferences across these glycan classes in overlay assays [1]. The salivary N-glycan profiles of T. brucei-infected and naïve flies were nearly identical, indicating that this paucimannose-dominant profile is a constitutive feature of the vector salivary proteome [2].

Salivary N-glycome dominance
Head-to-head
Paucimannose ~54% vs Oligomannose 21.5%
Supports vector biology glycomic calibration
Tsetse fly salivary glycoproteins; HILIC-UHPLC-FLR/ESI-MS
Vector biology Host-parasite interaction C-type lectin recognition

Mannitou IgM Monoclonal Antibody Requires Unsubstituted α1,3-Linked Mannose on Paucimannose for Submicromolar Binding Specificity

Mannitou IgM, a murine monoclonal antibody, exhibits near-exclusive selectivity for paucimannosidic glycans. Screening on a custom-designed paucimannosidic glycan microarray identified Man₃GlcNAc₂ and its α1,6-core-fucosylated variant Man₃GlcNAc₂Fuc₁ as the best binders [1]. Surface plasmon resonance kinetic measurements demonstrated submicromolar affinities for these paucimannose structures. Critically, any substitution on the α1,3-linked mannose branch—including the addition of a single α1,2-linked mannose to generate Man₅GlcNAc₂-type (oligomannose-5) structures—completely abolished Mannitou IgM binding [1]. Saturation transfer difference NMR spectroscopy confirmed that the strongest interactions occur with the aliphatic protons H1 and H2 of the α1,3-linked mannose residue [1]. In contrast, substitutions on the α1,6 arm were well tolerated [1].

Mannitou IgM epitope requirement
Head-to-head
Unsubstituted α1,3-mannose required; α1,2-substitution abolishes binding
Paucimannose with intact α1,3-Man essential as positive control
Custom glycan microarray, SPR, STD-NMR
Glycan microarray Antibody specificity Tumor-associated antigen

Human Monocyte-to-Macrophage Differentiation Reduces Paucimannose N-Glycan Abundance from 30.8% to 22.1% of Total N-Glycome

Label-free PGC-LC-MS/MS glycomic profiling of primary human CD14⁺ monocytes differentiated ex vivo to macrophages over 7 days (GM-CSF protocol) revealed that monocytes and macrophages display similar overall N-glycome composition, but with quantitative shifts in paucimannosidic glycan abundance [1]. In monocytes, paucimannosidic glycans (Man₁₋₃GlcNAc₂Fuc₀₋₁) constituted 22.1–30.8% of the total N-glycome [1]. During differentiation to macrophages, paucimannosidic and oligomannosidic N-glycans decreased, while α2,3/6-sialylated complex-type N-glycans with variable core fucosylation represented 27.6–39.1% [1]. This represents a reduction in PMG relative abundance of approximately 8.7 percentage points (from 30.8% to 22.1%) in the context of monocyte maturation [1].

Immune cell PMG shift
Head-to-head
Monocytes 30.8% → Macrophages 22.1% PMG
Supports glycoimmunology differentiation monitoring
Primary human CD14⁺ monocytes; 7-day GM-CSF
Glycoimmunology Innate immunity Macrophage differentiation

¹³C-Isotopically Labeled Paucimannose (Man₅) Standard Enables Absolute MS Quantification with 99.1% Isotopic Purity

A defined paucimannose analytical standard (¹³C-Paucimannose Man₅, CAT# CB-X008-K) is available as an N-glycan labeled with two ¹³C atoms per GlcNAc residue, specifically designed for use as a quantitative internal standard in MALDI-TOF, ESI, and LC-MS applications [1]. The standard has a ¹³C isotopic purity of 99.1% and is provided at 100% purity (UPLC-FLD after 2-AB labeling) [1]. It is fully synthetic, characterized by NMR, HPLC, and MS, and supplied as a single isomer (>95% purity) [1]. This stable isotope-labeled standard enables label-free absolute quantification of individual paucimannose glycans in complex mixtures without external calibration [1]. The degree of isotopic enrichment can be tuned during synthesis, and custom synthesis of related paucimannose standards is offered [1].

Isotopic standard purity
Specification review
99.1% ¹³C isotopic purity; >95% single isomer; 100% UPLC purity
Supports absolute MS quantification workflow
MALDI-TOF, ESI, LC-MS compatible; internal standard use
Quantitative glycomics Mass spectrometry Analytical reference material

High-Impact Procurement Applications for Paucimannose N-Glycan Standards and Analytical References


Quantitative Cancer Biomarker Discovery and Validation via MS-Based Glycomics

Paucimannosidic glycans (PMGs), particularly Man₂₋₃GlcNAc₂Fuc₁, are significantly enriched in tumor tissues across multiple cancer types including colorectal (p = 0.0017), liver (p = 0.0033), and lung adenocarcinoma, with PMG levels reaching up to 50.2% of the total N-glycome in certain cancer cell lines [1][2]. ¹³C-labeled paucimannose standards with 99.1% isotopic purity enable absolute quantification of PMG abundance in serum or tissue samples by acting as internal calibrants in LC-MS workflows, eliminating inter-laboratory variability and enabling cross-cohort biomarker validation [3].

Structure-Activity Relationship Studies of Bacterial FimH Adhesin Inhibitors

Paucimannose (Man₃GlcNAc₂) binds FimH with Kd = 72.8 nM, representing the highest-affinity natural N-glycan ligand for this uropathogenic E. coli adhesin, whereas core fucosylation reduces affinity to 118 nM and α1,2-mannose substitution (generating oligomannose-6) causes at least a 10-fold affinity loss [1]. Defined paucimannose standards are required as positive controls in FimH inhibition assays, glycan array screening, and SPR kinetic studies aimed at developing multivalent FimH antagonists with positive cooperativity [1].

Glycoengineered Therapeutic Antibody Quality Control and ADCC Potency Assessment

Insect cell-derived antibodies bearing paucimannose-type N-glycans (Man₂₋₃GlcNAc₂) are naturally non-fucosylated, conferring enhanced FcγRIIIa binding and elevated ADCC activity relative to fucosylated complex glycans from mammalian expression systems [1]. Paucimannose analytical standards are essential for monitoring glycan homogeneity following endoglycosidase trimming and chemoenzymatic remodeling, and for quantifying residual paucimannose content as a quality attribute in glycoengineered antibody batches [1].

Mannitou IgM-Based Immunodetection of Tumor-Associated Paucimannosidic Epitopes

Mannitou IgM monoclonal antibody requires an unsubstituted α1,3-linked mannose branch on paucimannose for submicromolar binding; any substitution on this branch (including generation of Man₅GlcNAc₂) completely abolishes recognition [1]. Defined paucimannose glycans with intact α1,3-mannose are mandatory as positive controls in Mannitou IgM-based immunofluorescence, immunohistochemistry, and ELISA assays designed to detect paucimannosidic tumor-associated carbohydrate antigens [1].

Application
Selection Property
Validation Focus
Cancer biomarker discovery via MS glycomics
Isotope-labeled internal standard for absolute PMG quantification
Cross-cohort biomarker reproducibility
FimH adhesin inhibitor SAR studies
Defined high-affinity FimH ligand context
Binding affinity assay interpretation
Glycoengineered antibody QC and ADCC assessment
Non-fucosylated paucimannose glycan standard
FcγRIIIa binding and ADCC endpoint context
Mannitou IgM immunoassay development
Unsubstituted α1,3-mannose epitope standard
Immunoassay positive control specificity

Technical Documentation Hub

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